ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate is an organic compound that features a furan ring, a triazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide. This intermediate is then reacted with ethyl chloroformate to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of catalysts like pyridine or triethylamine.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell growth.
Comparison with Similar Compounds
Ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(2-furyl)propanoate: Similar in structure but lacks the triazole ring, making it less versatile in terms of chemical reactivity.
Furan-2-carboxylic acid derivatives: These compounds share the furan ring but differ in functional groups, leading to different chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis
Properties
Molecular Formula |
C9H9N3O3 |
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Molecular Weight |
207.19 g/mol |
IUPAC Name |
ethyl 3-(furan-2-yl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-2-14-9(13)8-10-7(11-12-8)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,10,11,12) |
InChI Key |
SPYWKQRQHVDZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CO2 |
Origin of Product |
United States |
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